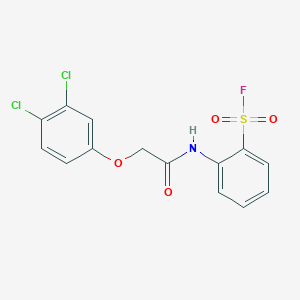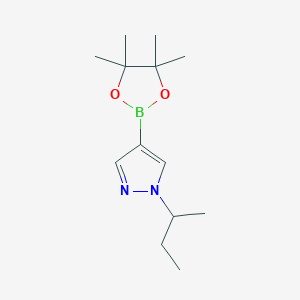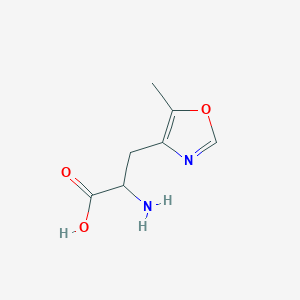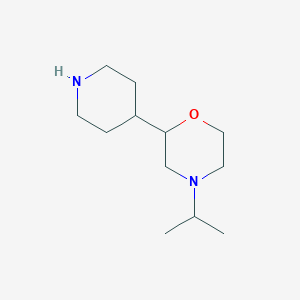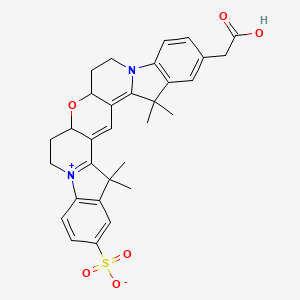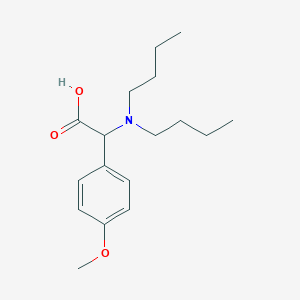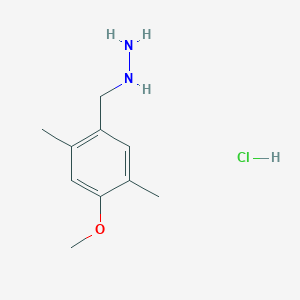
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride typically involves the reaction of 4-methoxy-2,5-dimethylbenzyl chloride with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional steps for purification and quality control to meet industrial standards.
化学反应分析
Types of Reactions
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the hydrazine group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include azides, amines, and substituted benzyl derivatives .
科学研究应用
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride has several scientific research applications:
作用机制
The mechanism of action for (4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function . The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
- (2,5-Dimethylphenethyl)hydrazine hydrochloride
- 4-Methoxyphenylhydrazine hydrochloride
- (3,5-Dimethylbenzyl)hydrazine hydrochloride
Uniqueness
(4-Methoxy-2,5-dimethylbenzyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C10H17ClN2O |
|---|---|
分子量 |
216.71 g/mol |
IUPAC 名称 |
(4-methoxy-2,5-dimethylphenyl)methylhydrazine;hydrochloride |
InChI |
InChI=1S/C10H16N2O.ClH/c1-7-5-10(13-3)8(2)4-9(7)6-12-11;/h4-5,12H,6,11H2,1-3H3;1H |
InChI 键 |
JLTHKAZAAGIOHX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OC)C)CNN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





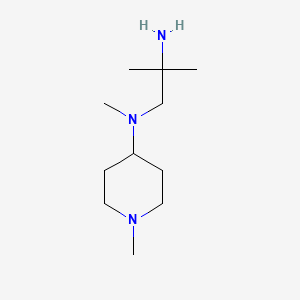
![(2-Isopropyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13347397.png)

![6H-Thieno[2,3-b]pyrrole-4-carbaldehyde](/img/structure/B13347412.png)
